1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methyl-3-(trifluoromethyl)benzene.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Scientific Research Applications
1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C10H8ClF3O |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O/c1-5-7(6(2)15)3-4-8(11)9(5)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
PUMQVPCSOOZPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.